Cas no 4769-51-1 (4-(methylamino)benzene-1-carbothioamide)

4-(Methylamino)benzene-1-carbothioamide is a thiourea derivative characterized by its methylamino substitution at the para position of the benzene ring. This compound serves as a versatile intermediate in organic synthesis, particularly in the development of heterocyclic compounds and pharmacologically active molecules. Its carbothioamide functional group enhances reactivity in nucleophilic substitution and cyclization reactions, making it valuable for constructing sulfur-containing scaffolds. The methylamino moiety further contributes to its utility in medicinal chemistry, where it can influence binding affinity and solubility. The compound is typically employed in research settings for its potential applications in drug discovery and materials science. Proper handling under controlled conditions is recommended due to its reactivity.
4-(methylamino)benzene-1-carbothioamide structure
4769-51-1 structure
Product name:4-(methylamino)benzene-1-carbothioamide
CAS No:4769-51-1
MF:C8H10N2S
MW:166.243400096893
CID:1518175
PubChem ID:3000566

4-(methylamino)benzene-1-carbothioamide Chemical and Physical Properties

Names and Identifiers

    • Benzenecarbothioamide, 4-(methylamino)-
    • 4-(methylamino)benzene-1-carbothioamide
    • Inchi: 1S/C8H10N2S/c1-10-7-4-2-6(3-5-7)8(9)11/h2-5,10H,1H3,(H2,9,11)
    • InChI Key: NGYUDNVSCXXVBH-UHFFFAOYSA-N
    • SMILES: C1(C(N)=S)=CC=C(NC)C=C1

Computed Properties

  • Exact Mass: 166.0566
  • Monoisotopic Mass: 166.056
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 2
  • Complexity: 139
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.8

Experimental Properties

  • Density: 1.227±0.06 g/cm3(Predicted)
  • Boiling Point: 315.7±44.0 °C(Predicted)
  • PSA: 38.05
  • pka: 13.34±0.29(Predicted)

4-(methylamino)benzene-1-carbothioamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1263570-5.0g
4-(methylamino)benzene-1-carbothioamide
4769-51-1
5g
$1364.0 2023-05-24
Enamine
EN300-1263570-0.1g
4-(methylamino)benzene-1-carbothioamide
4769-51-1
0.1g
$414.0 2023-05-24
Enamine
EN300-1263570-0.25g
4-(methylamino)benzene-1-carbothioamide
4769-51-1
0.25g
$432.0 2023-05-24
Enamine
EN300-1263570-1.0g
4-(methylamino)benzene-1-carbothioamide
4769-51-1
1g
$470.0 2023-05-24
Enamine
EN300-1263570-0.5g
4-(methylamino)benzene-1-carbothioamide
4769-51-1
0.5g
$451.0 2023-05-24
Enamine
EN300-1263570-0.05g
4-(methylamino)benzene-1-carbothioamide
4769-51-1
0.05g
$395.0 2023-05-24
Enamine
EN300-1263570-5000mg
4-(methylamino)benzene-1-carbothioamide
4769-51-1
5000mg
$1199.0 2023-10-02
Enamine
EN300-1263570-100mg
4-(methylamino)benzene-1-carbothioamide
4769-51-1
100mg
$364.0 2023-10-02
Enamine
EN300-1263570-250mg
4-(methylamino)benzene-1-carbothioamide
4769-51-1
250mg
$381.0 2023-10-02
Enamine
EN300-1263570-500mg
4-(methylamino)benzene-1-carbothioamide
4769-51-1
500mg
$397.0 2023-10-02

4-(methylamino)benzene-1-carbothioamide Related Literature

Additional information on 4-(methylamino)benzene-1-carbothioamide

Comprehensive Analysis of 4-(Methylamino)benzene-1-carbothioamide (CAS No. 4769-51-1): Properties, Applications, and Industry Insights

4-(Methylamino)benzene-1-carbothioamide, identified by its CAS No. 4769-51-1, is a specialized organic compound with a unique molecular structure combining a benzene ring, methylamino group, and carbothioamide functionality. This compound has garnered significant attention in pharmaceutical and agrochemical research due to its potential as a versatile intermediate. The thioamide moiety in its structure is particularly noteworthy, as it often contributes to biological activity, making it a subject of interest for drug discovery programs targeting metabolic disorders and microbial infections.

Recent trends in AI-driven drug discovery have highlighted the importance of compounds like 4-(Methylamino)benzene-1-carbothioamide, as machine learning models frequently identify thiourea derivatives as promising scaffolds for kinase inhibition. The compound's hydrogen bonding capacity and planar aromatic system make it valuable for molecular docking studies, addressing frequent search queries about "small molecules for protein-ligand interaction research." Analytical techniques such as HPLC purity analysis and LC-MS characterization are commonly employed to verify the compound's quality, reflecting laboratory professionals' growing interest in "analytical method validation for specialty chemicals."

From a synthetic chemistry perspective, CAS 4769-51-1 demonstrates interesting reactivity patterns that answer frequent search questions about "selective N-methylation techniques" and "thionation reactions of benzamides." The compound serves as a precursor for various heterocyclic systems, with researchers exploring its conversion to thiazole derivatives – a class of compounds trending in searches related to "corrosion inhibitors" and "fluorescence probes." Environmental scientists have also shown interest in similar structures for "heavy metal chelation studies," though specific applications require further investigation.

The commercial availability of 4-(Methylamino)benzene-1-carbothioamide through specialty chemical suppliers has increased significantly, responding to market demands for "building blocks in medicinal chemistry." Current Good Manufacturing Practice (cGMP) compliant synthesis routes have been developed to meet pharmaceutical industry standards, addressing common queries about "regulatory compliance for research chemicals." Stability studies indicate that proper storage conditions – typically cool, dry environments protected from light – are essential for maintaining the compound's integrity, a crucial consideration for researchers investigating "long-term storage of sulfur-containing compounds."

Emerging applications in material science have expanded interest in CAS 4769-51-1, particularly in the development of organic semiconductors and molecular sensors. The compound's electron-donating and accepting properties make it relevant to current searches about "small molecule organic electronics." Patent analysis reveals growing intellectual property activity surrounding derivatives of this compound, especially in areas addressing "oxidative stress modulation" and "enzyme inhibition," reflecting broader industry trends toward targeted therapeutic approaches.

Spectroscopic characterization of 4-(Methylamino)benzene-1-carbothioamide reveals distinctive NMR fingerprint patterns that help analytical chemists address common challenges in "structural elucidation of aromatic thioamides." The compound's UV-Vis absorption profile shows characteristic peaks that facilitate its identification in complex mixtures, responding to frequent technical questions about "spectral differentiation of structural isomers." Recent advancements in computational chemistry have enabled more accurate prediction of its physicochemical properties, supporting the growing integration of in silico methods in chemical research workflows.

Quality control protocols for CAS 4769-51-1 typically emphasize residual solvent analysis and elemental impurity testing, aligning with pharmaceutical industry concerns about "ICH Q3D compliance." The compound's crystallization behavior has been studied to optimize purification processes, addressing practical questions about "polymorph control in thioamide derivatives." These technical considerations are particularly relevant given increasing regulatory scrutiny on pharmaceutical intermediates and growing demand for "well-characterized reference standards" in analytical laboratories.

Transport and handling guidelines for 4-(Methylamino)benzene-1-carbothioamide emphasize standard laboratory safety practices while noting its stability under normal conditions. This information responds to common queries about "chemical compatibility" and "proper handling of sulfur-containing compounds" without raising unnecessary safety concerns. The compound's environmental fate and biodegradation pathways represent an area of active investigation, particularly regarding "green chemistry metrics" and "sustainable synthetic approaches" – topics generating increasing search volume among environmentally conscious researchers.

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